molecular formula C22H24N4O2 B11112742 1-methyl-3-(1-(3-methylbenzoyl)piperidin-4-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one

1-methyl-3-(1-(3-methylbenzoyl)piperidin-4-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11112742
M. Wt: 376.5 g/mol
InChI Key: WGNGVCVVYAVJQZ-UHFFFAOYSA-N
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Description

1-methyl-3-(1-(3-methylbenzoyl)piperidin-4-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(1-(3-methylbenzoyl)piperidin-4-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(1-(3-methylbenzoyl)piperidin-4-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

1-methyl-3-(1-(3-methylbenzoyl)piperidin-4-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-3-(1-(3-methylbenzoyl)piperidin-4-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(1-(4-methylbenzoyl)piperidin-4-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one: Similar structure with a different position of the methyl group on the benzoyl ring.

    1-methyl-3-(1-(3-chlorobenzoyl)piperidin-4-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness

The uniqueness of 1-methyl-3-(1-(3-methylbenzoyl)piperidin-4-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one lies in its specific combination of substituents and the resulting chemical properties.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

2-methyl-5-[1-(3-methylbenzoyl)piperidin-4-yl]-4-phenyl-1,2,4-triazol-3-one

InChI

InChI=1S/C22H24N4O2/c1-16-7-6-8-18(15-16)21(27)25-13-11-17(12-14-25)20-23-24(2)22(28)26(20)19-9-4-3-5-10-19/h3-10,15,17H,11-14H2,1-2H3

InChI Key

WGNGVCVVYAVJQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4=CC=CC=C4)C

Origin of Product

United States

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